2-(((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine
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Overview
Description
2-(((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a piperidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Piperidine Intermediate: This step involves the reaction of a suitable piperidine derivative with a sulfonylating agent to introduce the sulfonyl group.
Thiophene Derivative Preparation: The thiophene ring is functionalized with an ethyl group through alkylation reactions.
Coupling Reactions: The piperidine intermediate is then coupled with the thiophene derivative using a suitable coupling reagent.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine
- 2-(((1-((5-Propylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine
- 2-(((1-((5-Butylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine
Uniqueness
The uniqueness of 2-(((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine lies in its specific structural features, such as the ethyl group on the thiophene ring and the sulfonyl group on the piperidine ring
Properties
IUPAC Name |
2-[[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S3/c1-2-15-6-7-17(23-15)24(20,21)19-11-8-14(9-12-19)13-22-16-5-3-4-10-18-16/h3-7,10,14H,2,8-9,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNYVEFMBCQMKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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